

# Protocol for Inducing Atopic Dermatitis in Mice for Acloproxalap Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Acloproxalap |
| Cat. No.:      | B10830846    |

[Get Quote](#)

## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus, eczematous lesions, and a Th2-dominant immune response.<sup>[1]</sup> Animal models are crucial for understanding the pathophysiology of AD and for the preclinical evaluation of novel therapeutics. This document provides a detailed protocol for inducing atopic dermatitis in mice using Calcipotriol (MC903), a potent vitamin D3 analog, and outlines a study design to evaluate the efficacy of **Acloproxalap** (ADX-629), an orally administered RASP (Reactive Aldehyde Species) inhibitor. **Acloproxalap** is currently in Phase 2 clinical trials for the treatment of atopic dermatitis and is thought to exert its anti-inflammatory effects by modulating pro-inflammatory reactive aldehyde species.<sup>[2][3]</sup>

## Experimental Design and Rationale

The MC903-induced atopic dermatitis model is a widely used and reproducible model that mimics many key features of human AD, including epidermal thickening, infiltration of inflammatory cells, and a Th2-biased cytokine environment.<sup>[4][5]</sup> This model is induced by the topical application of MC903, which stimulates keratinocytes to produce thymic stromal lymphopoeitin (TSLP), a key initiator of the Th2 inflammatory cascade.

This protocol will describe the induction of AD-like skin inflammation in mice using MC903, followed by treatment with **Acloproxalap** to assess its therapeutic potential. The primary endpoints will include clinical scoring of skin inflammation, measurement of ear thickness, quantification of serum IgE levels, and histological analysis of skin lesions.

## Materials and Reagents

- Animals: 8-week-old female BALB/c or C57BL/6 mice.
- Inducing Agent: Calcipotriol (MC903) solution (e.g., 20  $\mu$ M in ethanol).
- Test Compound: **Acloproxalap** (ADX-629) for oral administration. The exact preclinical dosage for **Acloproxalap** in a mouse AD model is not publicly available. Based on its development as an oral therapeutic for systemic inflammatory conditions, a starting dose of 10-30 mg/kg administered orally twice daily can be considered for initial studies, with dose-ranging studies recommended for optimization.
- Vehicle Control for **Acloproxalap**: Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
- Anesthesia: Isoflurane or other appropriate anesthetic.
- Measurement Tools: Digital calipers, analytical balance.
- Histology: Formalin, paraffin, hematoxylin and eosin (H&E) stain, toluidine blue stain.
- ELISA: Mouse IgE ELISA kit.
- General Laboratory Equipment: Pipettes, tubes, animal cages, gavage needles, etc.

## Experimental Protocol: MC903-Induced Atopic Dermatitis and Acloproxalap Treatment

This protocol is designed for a 14-day study period.

### Day 0: Sensitization

- Anesthetize the mice using isoflurane.

- Apply 20  $\mu$ L of MC903 solution (1 nmol) topically to the right ear of each mouse in the disease induction groups. The left ear will serve as an untreated control.

#### Days 1-13: Repeated Challenge and Treatment

- Continue to apply 20  $\mu$ L of MC903 solution to the right ear daily or every other day.
- Beginning on a predetermined day post-sensitization (e.g., Day 3), initiate treatment with **Acloproxalap** or vehicle control.
- Administer **Acloproxalap** (e.g., 10-30 mg/kg) or vehicle control orally via gavage twice daily.

#### Day 14: Endpoint Analysis

- Record the final body weight of each mouse.
- Measure the thickness of both the right (treated) and left (untreated) ears using digital calipers.
- Collect blood samples via cardiac puncture for serum IgE analysis.
- Euthanize the mice and collect the ears for histological analysis.

## Assessment of Atopic Dermatitis Severity

### 1. Clinical Scoring (SCORAD)

While a formal SCORAD for mice is not standardized, a modified clinical scoring system can be used to assess the severity of skin inflammation on the treated ear. This can include evaluation of:

- Erythema (redness): 0 (none) to 3 (severe).
- Scaling/Dryness: 0 (none) to 3 (severe).
- Edema (swelling): 0 (none) to 3 (severe).
- Excoriation/Erosion: 0 (none) to 3 (severe).

## 2. Ear Thickness Measurement

Ear swelling is a key indicator of inflammation. Measure the thickness of the ear using digital calipers daily or every other day throughout the study.

## 3. Serum IgE Levels

Elevated serum IgE is a hallmark of atopic dermatitis. Measure total IgE levels in the collected serum using a commercially available mouse IgE ELISA kit according to the manufacturer's instructions.

## 4. Histological Analysis

- Fix ear tissue in 10% neutral buffered formalin and embed in paraffin.
- Section the tissue and stain with H&E to assess epidermal thickness and inflammatory cell infiltration.
- Stain with toluidine blue to identify and quantify mast cells.

# Data Presentation

Table 1: Representative Ear Thickness and Serum IgE Levels in MC903-Induced AD Model

| Group                 | Ear Thickness (mm) - Day 14 | Serum IgE (ng/mL) - Day 14 |
|-----------------------|-----------------------------|----------------------------|
| Vehicle Control       | 0.20 ± 0.02                 | 50 ± 10                    |
| MC903-Treated         | 0.45 ± 0.05                 | 500 ± 75                   |
| MC903 + Dexamethasone | 0.25 ± 0.03                 | 150 ± 30                   |

Data are presented as mean ± SEM and are representative values sourced from typical MC903 induction studies.

Table 2: Expected Outcome of **Acloproxalap** Treatment in MC903-Induced AD Model

| Group                | Clinical Score (0-12) | Ear Thickness (mm) | Epidermal Thickness (μm) | Mast Cell Count (per field) | Serum IgE (ng/mL) |
|----------------------|-----------------------|--------------------|--------------------------|-----------------------------|-------------------|
| Vehicle Control      | 0                     | ~0.20              | ~20                      | ~5                          | ~50               |
| MC903 + Vehicle      | 8-10                  | ~0.45              | ~80                      | ~30                         | ~500              |
| MC903 + Acloproxalap | Reduced               | Reduced            | Reduced                  | Reduced                     | Reduced           |

This table illustrates the expected trends in various parameters following successful treatment with **Acloproxalap**.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **Acloproxalap** study in an MC903-induced atopic dermatitis mouse model.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of RASP in atopic dermatitis and the inhibitory action of **Acloproxalap**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Interplay of cytokines in the pathophysiology of atopic dermatitis: insights from Murin models and human [frontiersin.org]
- 2. Aldeyra Therapeutics Provides Clinical and Regulatory Update and Announces Advancement of RASP Platform in Systemic and Retinal Inflammatory Diseases - BioSpace [biospace.com]
- 3. Acloproxalap by Aldeyra Therapeutics for Coronavirus Disease 2019 (COVID-19) Associated Cytokine Release Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [Protocol for Inducing Atopic Dermatitis in Mice for Acloproxalap Study]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830846#protocol-for-inducing-atopic-dermatitis-in-mice-for-acloproxalap-study>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)